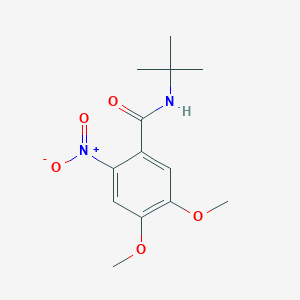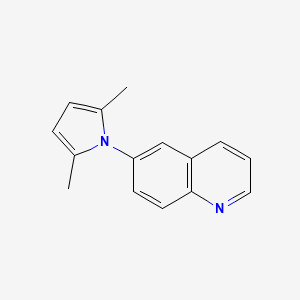![molecular formula C19H24N2O2 B5850340 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s as a potential treatment for obesity and type 2 diabetes. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol selectively binds to and activates β3-adrenergic receptors, leading to the activation of intracellular signaling pathways. This results in increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has also been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is its potential toxicity at high doses, which can lead to adverse effects such as tachycardia and hypertension.
Orientations Futures
There are several potential future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in scientific research. One area of interest is its potential as a treatment for obesity and type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for overactive bladder, which affects millions of people worldwide. Additionally, the selective activation of β3-adrenergic receptors by 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol may have implications for the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease.
Méthodes De Synthèse
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with benzyl chloride, followed by the reaction of the resulting benzylated phenol with piperazine and formaldehyde. The final product is purified through a series of chromatography and recrystallization steps.
Applications De Recherche Scientifique
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been used extensively in scientific research for its ability to selectively activate β3-adrenergic receptors. These receptors are found in various tissues throughout the body, including adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors has been shown to increase lipolysis, thermogenesis, and glucose uptake, making 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol a potential therapeutic agent for obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-7-8-19(22)17(13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSBBLWCKVMYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410103 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)

![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)
